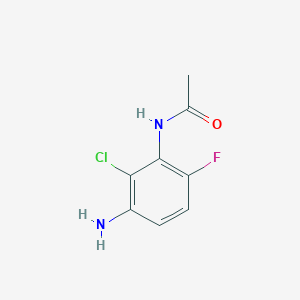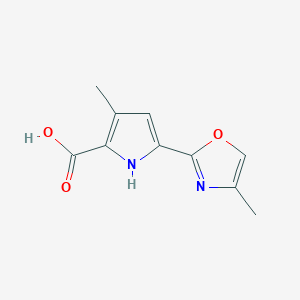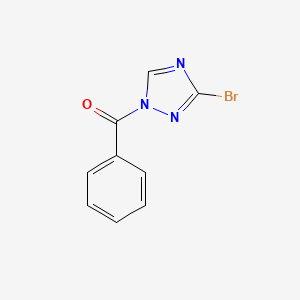
(3-Bromo-1H-1,2,4-triazol-1-yl)(phenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Bromo-1H-1,2,4-triazol-1-yl)(phenyl)methanone is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound features a bromine atom attached to the triazole ring and a phenyl group attached to a methanone moiety. Triazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-1H-1,2,4-triazol-1-yl)(phenyl)methanone typically involves the reaction of 3-bromo-1H-1,2,4-triazole with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(3-Bromo-1H-1,2,4-triazol-1-yl)(phenyl)methanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form hydrides.
Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride or potassium carbonate.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts in the presence of ligands and bases.
Major Products Formed
Substitution Reactions: Formation of substituted triazole derivatives.
Oxidation: Formation of triazole oxides.
Reduction: Formation of triazole hydrides.
Coupling Reactions: Formation of biaryl or alkyl-aryl compounds.
Aplicaciones Científicas De Investigación
(3-Bromo-1H-1,2,4-triazol-1-yl)(phenyl)methanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (3-Bromo-1H-1,2,4-triazol-1-yl)(phenyl)methanone involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, modulating their activity. The bromine atom and phenyl group contribute to the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
- (3-Chloro-1H-1,2,4-triazol-1-yl)(phenyl)methanone
- (3-Iodo-1H-1,2,4-triazol-1-yl)(phenyl)methanone
- (3-Methyl-1H-1,2,4-triazol-1-yl)(phenyl)methanone
Uniqueness
(3-Bromo-1H-1,2,4-triazol-1-yl)(phenyl)methanone is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Bromine is a larger halogen compared to chlorine or iodine, which can affect the compound’s steric and electronic properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C9H6BrN3O |
|---|---|
Peso molecular |
252.07 g/mol |
Nombre IUPAC |
(3-bromo-1,2,4-triazol-1-yl)-phenylmethanone |
InChI |
InChI=1S/C9H6BrN3O/c10-9-11-6-13(12-9)8(14)7-4-2-1-3-5-7/h1-6H |
Clave InChI |
FNQFYBNBSNUJFP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)N2C=NC(=N2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


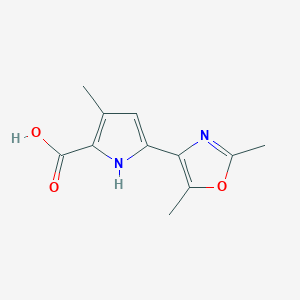
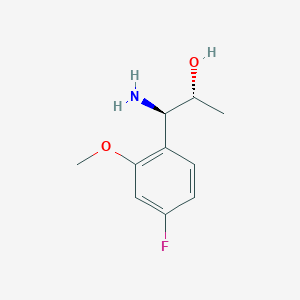
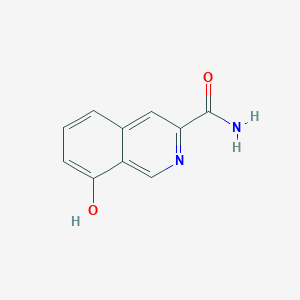
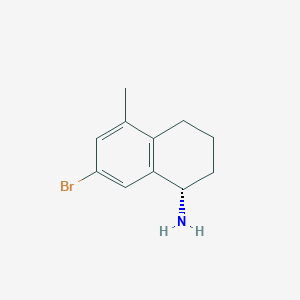
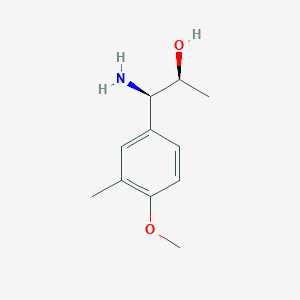
![6-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B13032520.png)
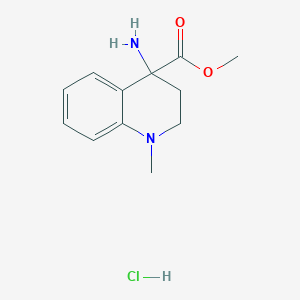
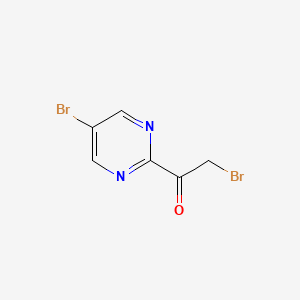
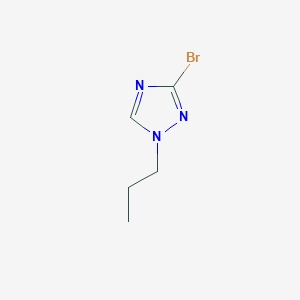
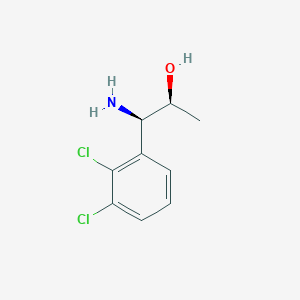
![(2R)-2-[3-(2-methoxyethoxy)-5-oxo-5,6-dihydro-1,6-naphthyridin-6-yl]propanoic acid; naphthalene-2-sulfonic acid](/img/structure/B13032532.png)
![5-ethynyl-1-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13032535.png)
